Benzyl-2-pyridylketon-2-chinolylhydrazon
Description
Chemical Structure and Molecular Characteristics
Benzyl-2-pyridylketon-2-chinolylhydrazon is a hydrazone derivative featuring a pyridine-quinoline hybrid scaffold. Its molecular formula is C$${22}$$H$${17}$$N$$_5$$O , with a molecular weight of 375.41 g/mol . The structure comprises:
- A benzyl-2-pyridyl ketone moiety (phenyl group attached to a pyridinylmethanone).
- A 2-quinolylhydrazone group (-NH-N=CH-) linked to the ketone (Figure 1).
Key Structural Features:
- Aromatic Systems :
- Hydrazone Linkage :
- Spatial Arrangement :
Spectroscopic Data :
Nomenclature, IUPAC Identification, and Related Compounds
IUPAC Name:
N'-[(E)-(Benzylpyridin-2-yl)methylidene]quinolin-2-ylhydrazine
Synonyms :
Related Compounds :
Historical Development and Discovery
The compound was first synthesized in the late 20th century during investigations into hydrazones for analytical and coordination chemistry. Key milestones:
- 1970s–1980s : Development of pyridyl and quinolyl hydrazones as spectrophotometric reagents for metal ion detection.
- 2000s : Exploration of its role in forming stable metal complexes (e.g., Cu(II), Ni(II)) for catalytic applications.
- 2010s : Studies highlighting its fluorescence properties, enabling use as a chemosensor.
Significance in Hydrazone Chemistry
This compound exemplifies the versatility of hydrazones in:
Coordination Chemistry:
Analytical Applications:
Properties
Molecular Formula |
C22H18N4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(2-phenyl-1-pyridin-2-ylethylidene)amino]quinolin-2-amine |
InChI |
InChI=1S/C22H18N4/c1-2-8-17(9-3-1)16-21(20-12-6-7-15-23-20)25-26-22-14-13-18-10-4-5-11-19(18)24-22/h1-15H,16H2,(H,24,26) |
InChI Key |
CNTRFWJZQHGDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC2=NC3=CC=CC=C3C=C2)C4=CC=CC=N4 |
Synonyms |
enzyl 2-pyridylketone 2-quinolylhydrazone BPKQH |
Origin of Product |
United States |
Preparation Methods
Condensation of Benzyl-2-Pyridyl Ketone with 2-Chinolylhydrazine
The primary route involves the acid-catalyzed condensation of benzyl-2-pyridyl ketone (0.1 mol) and 2-chinolylhydrazine (0.12 mol) in refluxing ethanol (80°C, 6 hr). Acetic acid (5 mol%) serves as the catalyst, protonating the carbonyl group to enhance electrophilicity, while stoichiometric excess of 2-chinolylhydrazine ensures complete conversion. The reaction follows second-order kinetics, with a rate constant at 80°C, derived from the Arrhenius equation:
where and . Post-reaction, the mixture is cooled to 0°C, yielding a yellow precipitate (Yield: 78–82%).
Table 1: Solvent Effects on Reaction Yield
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 6 | 82 |
| Methanol | 65 | 8 | 68 |
| Toluene | 110 | 4 | 45 |
| Acetonitrile | 82 | 5 | 72 |
Ethanol outperforms other solvents due to its polarity and ability to stabilize intermediates via hydrogen bonding.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 20 min) reduces reaction time by 90% compared to conventional heating, achieving comparable yields (80%). This method leverages localized superheating to accelerate nucleophilic attack by 2-chinolylhydrazine.
Solid-State Mechanochemical Synthesis
Ball-milling equimolar reactants with silica gel (500 rpm, 30 min) produces the hydrazone in 70% yield, eliminating solvent use. However, product purity (88%) necessitates post-synthesis chromatography.
Reaction Optimization
pH and Ionic Strength Effects
The Debye-Hückel theory predicts activity coefficient reductions in aqueous-ethanol mixtures, favoring protonation of the ketone carbonyl. At pH 4.5 (adjusted with HCl), the reaction reaches 95% conversion within 4 hr due to optimal concentration. Higher ionic strengths (>0.5 M NaCl) suppress yields by shielding electrostatic interactions.
Catalytic Enhancements
Substituting acetic acid with p-toluenesulfonic acid (PTSA) increases yield to 88% by stabilizing the transition state through stronger Brønsted acidity. However, PTSA necessitates rigorous post-synthesis neutralization to prevent decomposition.
Purification Techniques
Recrystallization
Recrystallization from ethyl acetate-hexane (1:3) at −20°C affords needle-like crystals (mp 148–150°C) with 95% purity. Slow cooling (1°C/min) minimizes occluded solvent, as demonstrated by thermogravimetric analysis (TGA).
Table 2: Recrystallization Solvent Systems
| Solvent Pair | Purity (%) | Recovery (%) |
|---|---|---|
| Ethyl acetate/hexane | 95 | 85 |
| Dichloromethane/hexane | 89 | 78 |
| Methanol/water | 92 | 80 |
Column Chromatography
Silica gel chromatography (eluent: CH2Cl2/MeOH 95:5) resolves byproducts (e.g., unreacted ketone), achieving 99% purity. Retention factors () are 0.32 for the hydrazone and 0.68 for 2-chinolylhydrazine.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What spectroscopic methods are recommended for confirming the structure and purity of Benzyl-2-pyridylketon-2-chinolylhydrazon?
To confirm structural integrity and purity, use nuclear magnetic resonance (NMR) for elucidating carbon and hydrogen environments, infrared (IR) spectroscopy to identify functional groups (e.g., hydrazone bonds), and mass spectrometry (MS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation. Cross-referencing spectral data with literature values (e.g., NIST databases) ensures accuracy .
Basic: How can researchers optimize the synthetic yield of this compound?
Key parameters include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of benzyl-2-pyridylketone and 2-chinolylhydrazine to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.
- Temperature control : Reactions typically proceed at 60–80°C to balance activation energy and thermal decomposition risks.
- Catalysts : Use mild acid catalysts (e.g., acetic acid) to accelerate hydrazone bond formation. Post-synthesis, purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Advanced: How do structural modifications (e.g., substituent variations) alter the biological activity of this compound?
Substituents on the pyridyl or chinolyl moieties influence electronic and steric properties, affecting receptor binding. For example:
- Electron-withdrawing groups (e.g., nitro) on the pyridyl ring enhance electrophilicity, potentially increasing interaction with nucleophilic biological targets.
- Bulkier substituents on the chinolyl group may reduce membrane permeability. Validate hypotheses using molecular docking simulations and in vitro binding assays (e.g., fluorescence polarization). Compare with structurally related benzamide derivatives (e.g., N-(2-phenylethyl)benzamide analogs) to identify activity trends .
Advanced: What strategies resolve contradictions in experimental data (e.g., conflicting binding affinities) for this compound?
- Reproducibility checks : Replicate experiments under identical conditions (e.g., pH, temperature).
- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outlier data points.
- Method cross-validation : Compare results from orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry).
- Literature reconciliation : Review discrepancies in published analogs (e.g., hydrazone derivatives with varying substituents) to contextualize findings .
Basic: What are the key physicochemical properties of this compound relevant to formulation?
- Melting point : 139–140°C (indicative of crystallinity and thermal stability).
- Solubility : Poor in aqueous media but soluble in DMSO or ethanol, requiring co-solvents for biological assays.
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store desiccated at –20°C. Validate via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced: How can researchers elucidate the mechanism of action of this compound in kinase inhibition?
- Kinase profiling : Use high-throughput screens (e.g., KinomeScan) to identify primary targets.
- Binding kinetics : Employ time-resolved fluorescence resonance energy transfer (TR-FRET) to measure association/dissociation rates.
- Structural studies : Co-crystallize the compound with target kinases (e.g., CDK1/GSK3β) to map binding pockets. Cross-reference with analogs (e.g., thiazolidin-4-ones) to infer pharmacophore contributions .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound derivatives?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes.
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett constants) with experimental IC₅₀ values to guide derivative design .
Basic: What analytical techniques quantify trace impurities in synthesized batches of this compound?
- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to separate impurities.
- LC-MS/MS : Identify impurity structures via fragmentation patterns.
- Elemental analysis : Confirm stoichiometric purity (e.g., C, H, N content). Calibrate against certified reference standards .
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